4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
4-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group at position 2 and a piperidine moiety at position 2. The piperidine ring is further functionalized at position 3 with a [(5-methylpyrimidin-2-yl)oxy]methyl group. The methylsulfanyl (SCH₃) group may influence lipophilicity and metabolic stability, while the piperidine-pyrimidine linkage could enhance binding affinity to biological targets through hydrogen bonding or steric interactions.
Synthesis of analogous compounds often involves coupling reactions between pyrimidine precursors and piperidine derivatives under catalytic conditions, as seen in related studies .
Properties
IUPAC Name |
4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-12-8-18-15(19-9-12)22-11-13-4-3-7-21(10-13)14-5-6-17-16(20-14)23-2/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFOVQQJADMTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes to produce 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves the condensation reaction between 5-methylpyrimidin-2-ylmethanol and 4-(2-chloropyrimidin-5-yl)-1-(methylsulfanyl)piperidine. This reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the condensation. The reaction conditions generally involve refluxing the mixture for several hours under an inert atmosphere to obtain the desired product.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up with modifications to enhance yield and purity. This may include the use of more efficient catalysts, optimized reaction times, and purification steps such as crystallization or chromatography. Ensuring stringent control over reaction parameters is crucial to achieving consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone under the action of oxidizing agents like hydrogen peroxide.
Reduction: : Reduction reactions can target the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, sulfones, dihydropyrimidines, or substituted pyrimidine derivatives. Each reaction pathway is influenced by the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by inhibiting key pathways involved in tumor growth .
- Neurological Disorders : The piperidine component is associated with neuroactive properties. Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially offering treatments for conditions like depression and anxiety .
Antimicrobial Properties
Research has shown that compounds containing pyrimidine and piperidine moieties can possess significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes linked to cancer metabolism or inflammation, providing a dual action mechanism beneficial in treating complex diseases .
Data Tables
Case Study 1: Anticancer Research
A study conducted on the anticancer properties of similar pyrimidine derivatives revealed that modifications to the piperidine structure significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of methylsulfanyl groups could improve the selectivity and potency of these compounds .
Case Study 2: Neuropharmacology
In neuropharmacological studies, compounds analogous to 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine demonstrated significant antidepressant-like effects in animal models. These findings suggest that such compounds could be developed into therapeutic agents for treating mood disorders .
Case Study 3: Antimicrobial Efficacy
Research exploring the antimicrobial activity of pyrimidine-piperidine hybrids showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antibiotics based on these structural frameworks .
Mechanism of Action
The mechanism of action of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves interactions with molecular targets such as enzymes and receptors. Its pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperidinyl and methylsulfanyl groups contribute to its binding affinity and selectivity, modulating the compound's biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity and Mechanism: The target compound’s methylsulfanyl group (SCH₃) is less reactive than the methylsulfonyl (SO₂CH₃) group in Compound 5d . While the latter facilitates covalent binding, the former may favor non-covalent interactions, offering trade-offs between target residence time and off-target effects. The tetrazole group in the compound from serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity , whereas the target’s 5-methylpyrimidin-2-yl oxymethyl group may optimize steric complementarity with target proteins.
Synthetic Strategies: Compound 5d employs a multi-step procedure with rigorous drying (MgSO₄) , contrasting with the one-step chromeno-pyrimidine synthesis in . The target compound likely requires sequential functionalization of the piperidine and pyrimidine moieties.
Pharmacokinetic Predictions: Computational studies on the chromeno-pyrimidine derivative highlight the importance of sulfur-containing groups (e.g., thioxo) in solubility and bioavailability . The target’s methylsulfanyl group may similarly improve lipophilicity (logP), though experimental validation is needed.
In contrast, the target’s flexible piperidine linker may allow for broader conformational adaptability.
Biological Activity
The compound 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent findings, case studies, and relevant research.
Chemical Structure
The molecular formula of the compound is . The structural components include:
- A pyrimidine core.
- A 5-methylpyrimidin-2-yl group.
- A piperidine ring.
- A methylsulfanyl substituent.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine, including the compound , exhibit significant anticancer properties. For instance, compounds similar in structure have shown efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib .
| Compound | Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | TBD |
| Olaparib | Anticancer | 57.3 |
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Research indicates that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition .
Enzyme Inhibition
The compound has been noted for its potential as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the proliferation of certain pathogens like Plasmodium falciparum, the causative agent of malaria .
Case Studies
- Inhibition of DHODH : A series of pyrimidine derivatives were tested for their ability to inhibit DHODH, revealing that certain modifications could enhance their potency significantly. The compound's structure may allow it to bind effectively to the enzyme's active site, disrupting its function and thereby inhibiting cell growth in Plasmodium species .
- Anticancer Efficacy : In vitro assays demonstrated that compounds with similar structural motifs inhibited PARP1 activity effectively, leading to decreased viability in cancer cell lines. This suggests that the compound may also possess similar properties, warranting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
